molecular formula C17H20F2N6OS B3820468 6-(cyclohexylideneamino)oxy-2-N-[2-(difluoromethylsulfanyl)phenyl]-4-N-methyl-1,3,5-triazine-2,4-diamine

6-(cyclohexylideneamino)oxy-2-N-[2-(difluoromethylsulfanyl)phenyl]-4-N-methyl-1,3,5-triazine-2,4-diamine

Cat. No.: B3820468
M. Wt: 394.4 g/mol
InChI Key: LRYSTAFPUNAGIT-UHFFFAOYSA-N
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Description

6-(cyclohexylideneamino)oxy-2-N-[2-(difluoromethylsulfanyl)phenyl]-4-N-methyl-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(cyclohexylideneamino)oxy-2-N-[2-(difluoromethylsulfanyl)phenyl]-4-N-methyl-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting with the preparation of the triazine core The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

6-(cyclohexylideneamino)oxy-2-N-[2-(difluoromethylsulfanyl)phenyl]-4-N-methyl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to different derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the triazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazine derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and protein-ligand interactions.

    Medicine: The compound’s potential bioactivity could be explored for developing new pharmaceuticals, particularly in areas such as anticancer and antimicrobial therapies.

    Industry: It may find applications in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 6-(cyclohexylideneamino)oxy-2-N-[2-(difluoromethylsulfanyl)phenyl]-4-N-methyl-1,3,5-triazine-2,4-diamine exerts its effects depends on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, altering their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity, specificity, and the resulting biochemical effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diamino-6-(cyclohexylamino)-1,3,5-triazine: Similar triazine derivative with different substituents.

    2,4-Diamino-6-(phenylamino)-1,3,5-triazine: Another triazine compound with phenylamino groups.

    2,4-Diamino-6-(methylthio)-1,3,5-triazine: Triazine derivative with methylthio groups.

Uniqueness

6-(cyclohexylideneamino)oxy-2-N-[2-(difluoromethylsulfanyl)phenyl]-4-N-methyl-1,3,5-triazine-2,4-diamine is unique due to the presence of both cyclohexylideneamino and difluoromethylsulfanyl groups, which may confer distinct chemical and biological properties. These structural features can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

6-(cyclohexylideneamino)oxy-2-N-[2-(difluoromethylsulfanyl)phenyl]-4-N-methyl-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F2N6OS/c1-20-15-22-16(21-12-9-5-6-10-13(12)27-14(18)19)24-17(23-15)26-25-11-7-3-2-4-8-11/h5-6,9-10,14H,2-4,7-8H2,1H3,(H2,20,21,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYSTAFPUNAGIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC(=N1)ON=C2CCCCC2)NC3=CC=CC=C3SC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F2N6OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(cyclohexylideneamino)oxy-2-N-[2-(difluoromethylsulfanyl)phenyl]-4-N-methyl-1,3,5-triazine-2,4-diamine
Reactant of Route 2
6-(cyclohexylideneamino)oxy-2-N-[2-(difluoromethylsulfanyl)phenyl]-4-N-methyl-1,3,5-triazine-2,4-diamine
Reactant of Route 3
6-(cyclohexylideneamino)oxy-2-N-[2-(difluoromethylsulfanyl)phenyl]-4-N-methyl-1,3,5-triazine-2,4-diamine
Reactant of Route 4
Reactant of Route 4
6-(cyclohexylideneamino)oxy-2-N-[2-(difluoromethylsulfanyl)phenyl]-4-N-methyl-1,3,5-triazine-2,4-diamine
Reactant of Route 5
6-(cyclohexylideneamino)oxy-2-N-[2-(difluoromethylsulfanyl)phenyl]-4-N-methyl-1,3,5-triazine-2,4-diamine
Reactant of Route 6
Reactant of Route 6
6-(cyclohexylideneamino)oxy-2-N-[2-(difluoromethylsulfanyl)phenyl]-4-N-methyl-1,3,5-triazine-2,4-diamine

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